molecular formula C8H4F3N3O2 B1454962 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1784083-72-2

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1454962
M. Wt: 231.13 g/mol
InChI Key: ZAWNCFKNHLILOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their high impact and significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The synthesis of the title compound involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Scientific Research Applications

Synthesis and Biological Activity

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is used in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of derivatives showing effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Chemical Synthesis and Applications

Efficient methods have been developed for synthesizing various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, which can be diversely substituted in C-3 and C-5 positions (Jismy et al., 2020). These compounds have applications in designing potent Pim1 kinase inhibitors, showcasing the compound's significance in pharmaceutical development.

Unique Reactivity and Potential Applications

The unique reactivity of this compound has been exploited for the synthesis of novel fluorescent molecules, which might be used as attractive fluorophores due to their many binding sites. Their fluorescence intensity is stronger than their methyl analogues, indicating potential in fluorescence-based applications (Wu et al., 2006).

Novel Syntheses

New methodologies have been developed for the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines (Li-feng, 2011) and 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines (Jismy et al., 2018). These syntheses have opened up new avenues in the field of heterocyclic chemistry and their potential applications in various scientific fields.

Anticancer Applications

Additionally, novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives, synthesized from 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, have shown promising anticancer activity (Kumar et al., 2016).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-14-6(13-5)4(3-12-14)7(15)16/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWNCFKNHLILOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.